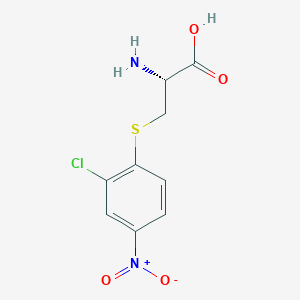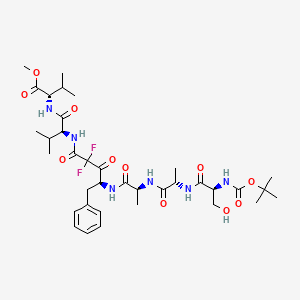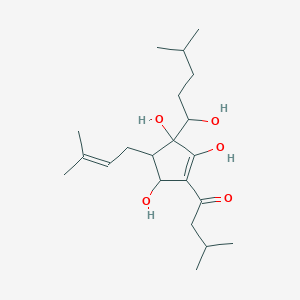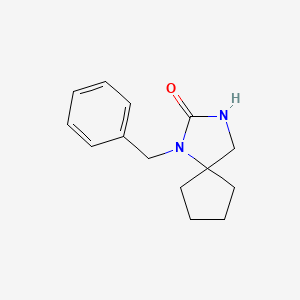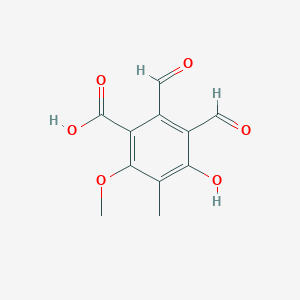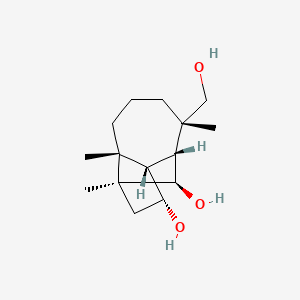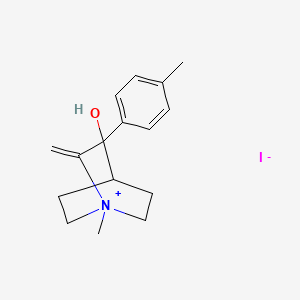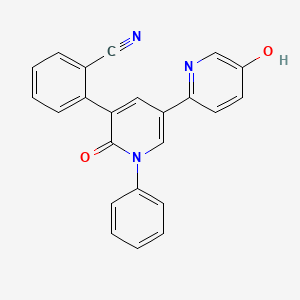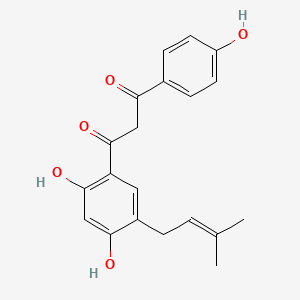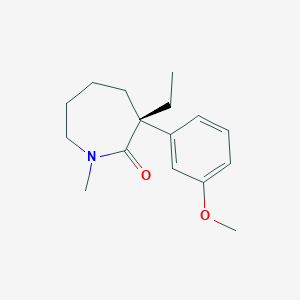
4H-Pyrimido(1,2-b)isoquinoline-3-carboxylic acid, 7,8,9,10-tetrahydro-11-cyano-10-((dimethylamino)methylene)-4-oxo-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4H-Pyrimido(1,2-b)isoquinoline-3-carboxylic acid, 7,8,9,10-tetrahydro-11-cyano-10-((dimethylamino)methylene)-4-oxo-, ethyl ester” is a complex organic compound that belongs to the class of heterocyclic compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “4H-Pyrimido(1,2-b)isoquinoline-3-carboxylic acid, 7,8,9,10-tetrahydro-11-cyano-10-((dimethylamino)methylene)-4-oxo-, ethyl ester” typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidoisoquinoline core, followed by the introduction of functional groups such as the cyano group, dimethylamino group, and ethyl ester. Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
“4H-Pyrimido(1,2-b)isoquinoline-3-carboxylic acid, 7,8,9,10-tetrahydro-11-cyano-10-((dimethylamino)methylene)-4-oxo-, ethyl ester” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biochemical assays and studies.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry: It may find applications in the development of new materials, catalysts, or chemical processes.
Wirkmechanismus
The mechanism of action of “4H-Pyrimido(1,2-b)isoquinoline-3-carboxylic acid, 7,8,9,10-tetrahydro-11-cyano-10-((dimethylamino)methylene)-4-oxo-, ethyl ester” depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound may exert its effects through various pathways, such as inhibiting enzyme activity, modulating receptor function, or altering cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4H-Pyrimido(1,2-b)isoquinoline-3-carboxylic acid derivatives: These compounds share the same core structure but differ in their functional groups.
Isoquinoline derivatives: Compounds with similar heterocyclic structures but different substituents.
Pyrimidine derivatives: Compounds with a pyrimidine ring that may have similar chemical properties.
Uniqueness
“4H-Pyrimido(1,2-b)isoquinoline-3-carboxylic acid, 7,8,9,10-tetrahydro-11-cyano-10-((dimethylamino)methylene)-4-oxo-, ethyl ester” is unique due to its specific combination of functional groups and structural features
Eigenschaften
CAS-Nummer |
93587-49-6 |
|---|---|
Molekularformel |
C19H20N4O3 |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
ethyl (10E)-11-cyano-10-(dimethylaminomethylidene)-4-oxo-8,9-dihydro-7H-pyrimido[1,2-b]isoquinoline-3-carboxylate |
InChI |
InChI=1S/C19H20N4O3/c1-4-26-19(25)15-9-21-17-14(8-20)16-12(10-22(2)3)6-5-7-13(16)11-23(17)18(15)24/h9-11H,4-7H2,1-3H3/b12-10+ |
InChI-Schlüssel |
CQCJCCKEXOWXGI-ZRDIBKRKSA-N |
Isomerische SMILES |
CCOC(=O)C1=CN=C2C(=C\3C(=CN2C1=O)CCC/C3=C\N(C)C)C#N |
Kanonische SMILES |
CCOC(=O)C1=CN=C2C(=C3C(=CN2C1=O)CCCC3=CN(C)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


